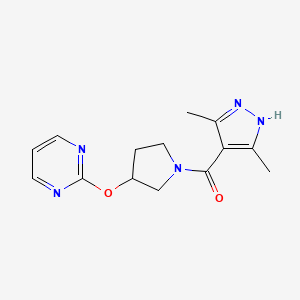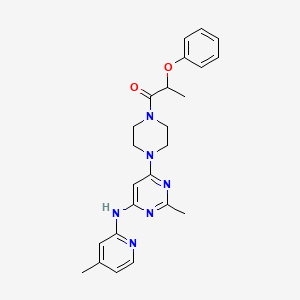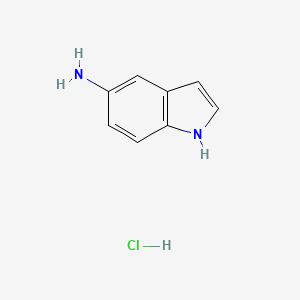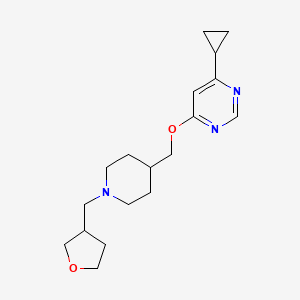
(3,5-dimethyl-1H-pyrazol-4-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important drugs and are known for their diverse pharmacological effects .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo various reactions such as N-alkylation, N-acylation, sulfonation, halogenation, and many others .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
Research has shown that derivatives of this compound exhibit significant antimicrobial and anticancer properties. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including the one , and found that some of these compounds displayed higher anticancer activity than the reference drug doxorubicin, as well as good to excellent antimicrobial activity. This suggests the potential use of these derivatives in the development of new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Structure Analysis
Another aspect of research focuses on the synthesis and structural analysis of compounds containing the pyrazole moiety. Studies have developed methods for synthesizing various derivatives, offering insights into their structural characteristics and potential reactivity. For example, the work on synthesizing and analyzing the antibacterial and antioxidant activities of tri-substituted pyrazoles provides a basis for understanding the chemical behavior and biological activities of these compounds (Lynda, 2021).
Catalytic and Biological Properties
The catalytic and biological properties of compounds with the pyrazole core have also been studied, revealing their potential in biochemistry and pharmacology. For instance, the synthesis and antimicrobial activity of some derivatives highlight the role these compounds can play in developing new antimicrobial drugs (Kumar et al., 2012). Moreover, the development of precipitation-resistant solution formulations for poorly water-soluble compounds illustrates the application of these derivatives in enhancing drug delivery and effectiveness (Burton et al., 2012).
Novel Heterocycles and Sensor Applications
Additionally, research into the synthesis of novel heterocycles and their applications as sensors or in material science underscores the versatility of pyrazole derivatives. For instance, the creation of Schiff base sensors for metal ions demonstrates the potential for these compounds in analytical chemistry and environmental monitoring (Soufeena & Aravindakshan, 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to target various proteins and enzymes involved in critical biological processes .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as allosteric modulation . Allosteric modulators bind to a site on the target protein separate from the active site, causing conformational changes that can enhance or inhibit the protein’s activity.
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, including those involved in infectious diseases like tuberculosis and malaria .
Pharmacokinetics
Similar compounds are known to have high solubility in water and other polar solvents , which can influence their absorption and distribution in the body.
Result of Action
Similar compounds have shown a range of biological activities, including anti-tubercular and antimalarial effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9-12(10(2)18-17-9)13(20)19-7-4-11(8-19)21-14-15-5-3-6-16-14/h3,5-6,11H,4,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLJKMKWAAJVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2842976.png)

![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842978.png)
![N-(2-ethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2842979.png)


![1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2842983.png)
![N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)but-2-ynamide](/img/structure/B2842984.png)


![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2842990.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2842995.png)

